molecular formula C32H33NO4 B12297733 (R)-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline

(R)-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline

Cat. No.: B12297733
M. Wt: 495.6 g/mol
InChI Key: DAUFGSWNTMEOHU-UHFFFAOYSA-N
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Description

®-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline typically involves multi-step organic reactions. One common approach is the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method involves the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper catalysts, ammonium acetate, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and selectivity of the reactions.

Major Products

The major products formed from these reactions include various substituted isoquinolines, furopyridines, and thienopyridines .

Mechanism of Action

The mechanism of action of ®-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and enzymes, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar structural features but lacking the methoxy and phenylmethoxy substituents.

    Quinoline: A related heterocyclic compound with a nitrogen atom in the ring structure.

    Isoquinoline: The parent compound of the isoquinoline family, with a similar core structure but different substituents.

Uniqueness

®-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline is unique due to its multiple methoxy and phenylmethoxy groups, which confer distinct chemical properties and potential applications. These substituents enhance its reactivity and enable its use in diverse scientific and industrial contexts.

Properties

Molecular Formula

C32H33NO4

Molecular Weight

495.6 g/mol

IUPAC Name

6-methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C32H33NO4/c1-34-29-14-13-25(18-31(29)36-21-23-9-5-3-6-10-23)17-28-27-20-32(37-22-24-11-7-4-8-12-24)30(35-2)19-26(27)15-16-33-28/h3-14,18-20,28,33H,15-17,21-22H2,1-2H3

InChI Key

DAUFGSWNTMEOHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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